Lipophilicity (XLogP3-AA): 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde vs. 1-Methyl-1H-pyrrole-2-carbaldehyde vs. Pyrrole-2-carboxaldehyde
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde exhibits a computed XLogP3-AA of 2.2 [1], compared to 1.18 for the N‑methyl analog [2] and 0.60–0.83 for the unsubstituted pyrrole‑2‑carboxaldehyde [3]. This quantifies the cyclohexyl group as providing a 2‑fold increase in lipophilicity over the N‑methyl congener and a nearly 4‑fold increase over the parent scaffold.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1-Methyl-1H-pyrrole-2-carbaldehyde: 1.18; Pyrrole-2-carboxaldehyde: 0.60–0.83 |
| Quantified Difference | Δ ≈ +1.0 vs. N‑methyl analog; Δ ≈ +1.4–1.6 vs. parent scaffold |
| Conditions | Computed XLogP3-AA values from PubChem 2021.05.07 and related databases |
Why This Matters
Higher lipophilicity directly influences membrane permeability and partitioning behavior in biological assays, making 1‑cyclohexyl‑1H‑pyrrole‑2‑carbaldehyde a distinct choice for designing CNS‑penetrant or intracellular‑targeting compounds.
- [1] PubChem. 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (CID 3163702). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3163702 View Source
- [2] Sielc. 1-Methyl-1H-pyrrole-2-carboxaldehyde. https://www.sielc.com/compound-1-Methyl-1H-pyrrole-2-carboxaldehyde.html View Source
- [3] Plantaedb. Pyrrole-2-carboxaldehyde. https://plantaedb.com/compound/1003-29-8 View Source
